Product packaging for Azetidine, 1-(1-ethyl-1-propenyl)-(Cat. No.:CAS No. 81156-89-0)

Azetidine, 1-(1-ethyl-1-propenyl)-

Cat. No.: B14425582
CAS No.: 81156-89-0
M. Wt: 125.21 g/mol
InChI Key: RVYHBXNGTVVNGT-FPYGCLRLSA-N
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Description

Fundamental Characteristics of Azetidine (B1206935) Heterocycles

Azetidine, the parent compound of this family, is a saturated heterocycle with the chemical formula C₃H₇N. chemeo.com It consists of a four-membered ring composed of three carbon atoms and one nitrogen atom. rsc.org This ring is not planar but rather puckered, which helps to partially alleviate the inherent strain. The nitrogen atom, being a secondary amine, imparts basic and nucleophilic characteristics to the molecule. nih.gov This allows for a variety of substitution reactions at the nitrogen, leading to a diverse range of functionalized azetidines.

Table 1: Physicochemical Properties of Azetidine

Property Value Reference
Molecular Formula C₃H₇N chemeo.com
Molar Mass 57.09 g/mol nih.gov
Boiling Point 63 °C (145.4 °F) chemeo.com
pKa (of conjugate acid) 11.3 nih.gov
Appearance Colorless liquid Cheméo

This interactive table provides key data on the parent azetidine compound. Clicking on the reference links will direct you to the source of the information.

The Significance of Ring Strain in Azetidine Reactivity

The defining feature of azetidines is their considerable ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain is intermediate between that of the more reactive aziridines (three-membered rings) and the more stable pyrrolidines (five-membered rings). rsc.org This energetic landscape makes azetidines stable enough for handling under normal conditions but also primes them for unique, strain-releasing reactions. rsc.orgresearchwithrutgers.com The strained bonds, particularly the C-N bonds, are susceptible to cleavage under appropriate chemical conditions, leading to ring-opening reactions. rsc.orgnih.gov This reactivity is a powerful tool in synthetic chemistry, allowing for the construction of more complex acyclic nitrogen-containing molecules. For instance, acid-mediated intramolecular ring-opening by a pendant nucleophilic group has been observed in certain N-substituted azetidines. nih.gov

Chemical Context of Azetidine, 1-(1-ethyl-1-propenyl)- within Substituted Azetidines

"Azetidine, 1-(1-ethyl-1-propenyl)-" is an N-substituted azetidine, with the substituent being a 1-ethyl-1-propenyl group. This specific substitution pattern creates what is known as an enamine. wikipedia.org Enamines are a class of unsaturated compounds derived from the reaction of an aldehyde or a ketone with a secondary amine. wikipedia.org In this case, the azetidine acts as the secondary amine.

The chemical nature of "Azetidine, 1-(1-ethyl-1-propenyl)-" is therefore a hybrid of the strained azetidine ring and the nucleophilic enamine system. Enamines are known to be excellent nucleophiles, with the electron-donating nitrogen atom increasing the electron density of the carbon-carbon double bond. masterorganicchemistry.comacs.org This makes the α-carbon of the enamine moiety susceptible to attack by electrophiles. masterorganicchemistry.commakingmolecules.com

Consequently, "Azetidine, 1-(1-ethyl-1-propenyl)-" is predicted to undergo two main types of reactions:

Reactions at the enamine moiety: Alkylation, acylation, and Michael additions at the α-carbon are characteristic reactions of enamines. masterorganicchemistry.commakingmolecules.com

Reactions involving the azetidine ring: Ring-opening reactions, driven by the release of ring strain, can be initiated by various reagents. rsc.orgnih.gov

Table 2: Structural and Reactive Features of Azetidine, 1-(1-ethyl-1-propenyl)-

Feature Description Predicted Reactivity
Core Heterocycle Azetidine Susceptible to ring-opening reactions due to strain. rsc.orgnih.gov
Substituent 1-ethyl-1-propenyl Forms an enamine functional group. wikipedia.org
Key Reactive Site α-carbon of the enamine Nucleophilic, can be alkylated or acylated. masterorganicchemistry.commakingmolecules.com
Nitrogen Atom Tertiary amine Basic and can be protonated. nih.gov

This interactive table summarizes the key structural aspects and predicted chemical behavior of the title compound based on the known chemistry of its constituent parts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15N B14425582 Azetidine, 1-(1-ethyl-1-propenyl)- CAS No. 81156-89-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81156-89-0

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

1-[(E)-pent-2-en-3-yl]azetidine

InChI

InChI=1S/C8H15N/c1-3-8(4-2)9-6-5-7-9/h3H,4-7H2,1-2H3/b8-3+

InChI Key

RVYHBXNGTVVNGT-FPYGCLRLSA-N

Isomeric SMILES

CC/C(=C\C)/N1CCC1

Canonical SMILES

CCC(=CC)N1CCC1

Origin of Product

United States

Advanced Synthetic Methodologies for Azetidine, 1 1 Ethyl 1 Propenyl and Analogous 1 Substituted Azetidine Enamines

Construction of the Azetidine (B1206935) Ring System

The inherent ring strain of the azetidine core necessitates specialized synthetic approaches for its efficient construction. Key methodologies include cycloaddition reactions, intramolecular cyclizations, and ring transformation strategies.

Cycloaddition Approaches (e.g., [2+2], [3+1] Cyclizations)

Cycloaddition reactions represent a powerful and direct method for assembling the azetidine ring. These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct.

[2+2] Cycloaddition: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a prominent method for synthesizing functionalized azetidines. rsc.orgrsc.org Visible-light-mediated protocols have emerged, offering milder and more general routes. springernature.comchemrxiv.org For instance, the Schindler group has developed intermolecular [2+2] photocycloaddition reactions between oximes and alkenes using triplet energy transfer. springernature.com These reactions can be catalyzed by iridium photocatalysts and tolerate a variety of functional groups. chemrxiv.org The Staudinger synthesis, involving the [2+2] cycloaddition of a ketene (B1206846) with an imine, is a classic and widely used method for preparing β-lactams (azetidin-2-ones), which are versatile precursors to azetidines. mdpi.comderpharmachemica.com The stereoselectivity of the Staudinger reaction can be influenced by reaction conditions and the nature of the reactants. mdpi.com

[3+1] Cycloaddition: This approach involves the reaction of a three-atom component with a one-atom component to construct the four-membered ring. Enantioselective [3+1] cycloadditions of donor-acceptor aziridines with isocyanides have been developed, providing access to enantioenriched exo-imido azetidines with high yields and enantioselectivities. acs.orgacs.orgnih.gov These reactions can be catalyzed by chiral N,N'-dioxide/Mg(II) complexes. acs.orgacs.org Another example involves the [3+1] ring expansion of methylene (B1212753) aziridines with rhodium-bound carbenes to yield highly substituted methylene azetidines. nih.gov

Table 1: Overview of Cycloaddition Strategies for Azetidine Synthesis
Cycloaddition TypeReactantsKey FeaturesReference
[2+2] Photocycloaddition (aza Paternò-Büchi)Imine + AlkeneVisible-light mediated, photocatalyzed, good functional group tolerance. rsc.orgspringernature.comchemrxiv.org
[2+2] Cycloaddition (Staudinger Synthesis)Ketene + ImineForms β-lactams as precursors, often requires in situ generation of ketene. mdpi.comderpharmachemica.com
[3+1] CycloadditionDonor-Acceptor Aziridine + IsocyanideEnantioselective, catalyzed by chiral complexes, produces exo-imido azetidines. acs.orgacs.orgnih.gov
[3+1] Ring ExpansionMethylene Aziridine + Rhodium CarbeneStereoselective, produces highly substituted methylene azetidines. nih.gov

Intramolecular Cyclization and C-H Amination Reactions

Intramolecular cyclization of suitably functionalized acyclic precursors is a fundamental and widely employed strategy for azetidine synthesis. acs.org This typically involves the nucleophilic attack of a nitrogen atom on an electrophilic carbon center within the same molecule. acs.orgfrontiersin.org

Intramolecular Nucleophilic Substitution: This classic approach often utilizes γ-amino halides or sulfonates as precursors, where the amino group displaces a leaving group to form the azetidine ring. acs.orgfrontiersin.org The efficiency of these reactions can sometimes be hampered by competing elimination reactions. acs.org

Intramolecular Aminolysis of Epoxides: Lanthanide triflates, such as La(OTf)₃, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. frontiersin.orgnih.gov This method is tolerant of various functional groups. nih.gov

Palladium-Catalyzed Intramolecular C-H Amination: Significant advances have been made in the direct functionalization of C-H bonds. Palladium-catalyzed intramolecular amination of unactivated C(sp³)-H and C(sp²)-H bonds at the γ-position of picolinamide-protected amines provides an efficient route to azetidines. acs.orgnih.govpsu.edu This methodology offers good selectivity and utilizes relatively low catalyst loadings. acs.orgnih.gov Gaunt and coworkers have also reported a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination for the synthesis of functionalized azetidines. rsc.org

Ring Transformation Strategies (e.g., Aziridine-Azetidine Rearrangements, β-Lactam Modifications)

Ring transformation strategies offer alternative pathways to the azetidine core, often starting from more readily accessible heterocyclic precursors.

Aziridine-Azetidine Rearrangements: One-carbon ring expansion of aziridines represents a novel and powerful method for the enantioselective synthesis of azetidines. nih.govacs.orgchemrxiv.orgresearchgate.net This can be achieved biocatalytically using engineered "carbene transferase" enzymes, which can control the fate of reactive aziridinium (B1262131) ylide intermediates to favor a acs.orgnih.gov-Stevens rearrangement over competing pathways. nih.govacs.orgchemrxiv.org Transition metal catalysis, for example with rhodium carbenes, can also promote the [3+1] ring expansion of methylene aziridines. nih.gov

β-Lactam Modifications: The reduction of readily available β-lactams (azetidin-2-ones) is one of the most common and reliable methods for the synthesis of azetidines. acs.org A variety of reducing agents, including diborane, lithium aluminum hydride (LiAlH₄), and alanes, can be employed for this transformation, which generally proceeds with retention of stereochemistry. acs.org

Table 2: Comparison of Ring Transformation Strategies
StrategyStarting MaterialKey Reagents/CatalystsAdvantagesReference
Aziridine Ring ExpansionAziridinesEngineered Enzymes (Carbene Transferases), Rhodium CarbenesEnantioselective, access to complex azetidines. nih.govnih.govacs.org
β-Lactam Reductionβ-Lactams (Azetidin-2-ones)Diborane, LiAlH₄, AlanesReadily available starting materials, reliable transformation. acs.org

Regioselective Introduction of the 1-(1-Ethyl-1-Propenyl) Moiety

Once the azetidine ring is constructed, the next crucial step is the regioselective introduction of the 1-(1-ethyl-1-propenyl) group to form the target enamine. This can be achieved through several synthetic routes.

N-Alkylation and Olefination Approaches

A two-step sequence involving N-alkylation followed by an olefination reaction is a plausible strategy.

N-Alkylation: The azetidine nitrogen can be alkylated with a suitable electrophile. For instance, reaction with 3-pentanone (B124093) would introduce the desired carbon skeleton. Phase-transfer catalysis can be an effective method for the N-alkylation of azetidines. phasetransfercatalysis.com

Olefination Reactions: Following N-alkylation to form a 1-(3-oxopentyl)azetidine intermediate, a subsequent olefination reaction, such as the Wittig, Horner-Wadsworth-Emmons, or Peterson olefination, could be employed to generate the double bond. uchicago.edu The choice of olefination reagent and reaction conditions would be critical to control the regioselectivity and stereoselectivity of the resulting enamine.

Direct Enamine Formation on the Azetidine Nitrogen

A more direct approach involves the direct formation of the enamine on the azetidine nitrogen. This can be achieved by reacting the secondary azetidine with a ketone or an aldehyde, in this case, 3-pentanone. This reaction is often reversible and may require the removal of water to drive the equilibrium towards the enamine product. While there is extensive literature on the synthesis of enamines in general, specific examples for the direct formation of 1-substituted azetidine enamines are less common. clockss.orgorganic-chemistry.org The reactivity of the strained azetidine ring might influence the reaction conditions required for efficient enamine formation.

Catalytic Strategies and Reaction Conditions in Azetidine Enamine Synthesis (e.g., Photoredox, Metal-Catalyzed Processes)

The synthesis of 1-substituted azetidine enamines, including the specific target "Azetidine, 1-(1-ethyl-1-propenyl)-", can be approached through classical condensation reactions as well as more advanced catalytic methodologies. The traditional route involves the direct condensation of azetidine, a secondary amine, with a suitable ketone, in this case, pentan-3-one. This reaction is typically acid-catalyzed and requires the removal of water to drive the equilibrium toward the enamine product. youtube.com

However, modern organic synthesis has seen the emergence of powerful catalytic strategies that offer alternative and often more efficient pathways. These include photoredox and metal-catalyzed processes, which provide access to a diverse range of enamine structures under mild conditions.

Photoredox Catalysis:

Visible-light photoredox catalysis has become a potent tool for forging complex organic molecules. In the context of azetidine enamine synthesis, photoredox methods can facilitate the formation of vinyl azetidines through innovative reaction pathways. One such strategy involves the use of an iridium(III) photosensitizer to enable an energy-transfer relay for the synthesis of functionalized vinyl azetidines from allenamides. acs.org This method combines an iridium(III) complex with a high triplet energy and a binaphthyl co-catalyst. acs.org The reaction proceeds under visible light irradiation (e.g., blue or purple LEDs), demonstrating the power of light-driven processes in constructing these strained heterocyclic systems. acs.org

Another approach synergistically combines photoredox catalysis with enzymatic catalysis to achieve the enantioselective synthesis of amines from imines. nih.govrsc.org While targeting the reduction of imines, the principles can be adapted for enamine synthesis. These processes often utilize a water-soluble iridium photosensitizer, allowing the reaction to proceed in aqueous environments under mild conditions. nih.govrsc.org The generation of radical intermediates under photoredox conditions is a key feature, which can be intercepted to form the desired products. nih.gov

Metal-Catalyzed Processes:

Transition metal catalysis offers a broad spectrum of reactions for synthesizing enamines and their derivatives. Palladium, rhodium, and copper catalysts are frequently employed for these transformations.

Palladium-catalyzed reactions, such as the aza-Wacker reaction, can be used to synthesize N-vinyl compounds by coupling an N-H containing heterocycle with an alkene. nih.gov For instance, N-vinylcarbazoles have been synthesized via the dehydrogenative coupling of carbazoles with styrenes using a palladium catalyst. nih.gov Similar strategies could be envisioned for the N-vinylation of azetidine. Furthermore, palladium catalysis can be used to couple vinyl bromides with amines to produce enamines. organic-chemistry.org

Rhodium catalysis has been utilized for the one-carbon ring expansion of aziridines to furnish 2-vinyl azetidines. thieme-connect.com This method employs a rhodium catalyst to react vinyl-N-triftosylhydrazones with aziridines, leading to the formation of the four-membered ring with an exocyclic double bond. thieme-connect.com This highlights the utility of ring-expansion strategies in accessing substituted azetidines that might be challenging to prepare via direct cyclization. thieme-connect.com

Copper-catalyzed reactions also play a role in enamine synthesis. For example, a copper-catalyzed electrophilic enamidation of vinyl zirconium intermediates has been reported, showcasing a method to form enamides, which are closely related to enamines. organic-chemistry.org

The table below summarizes various catalytic systems employed in the synthesis of azetidine enamines and related compounds.

Catalytic System Reaction Type Substrates Product Type Key Features Reference
Ir(III) complex / Binaphthyl co-catalystPhotoredox Energy-Transfer RelayAllenamidesVinyl AzetidinesUtilizes purple or blue LED irradiation; exploits radical-π interactions. acs.org
Rhodium catalystRing ExpansionAziridines, Vinyl-N-triftosylhydrazones2-Vinyl AzetidinesProceeds via a diradical mechanism; two-step, one-pot protocol. thieme-connect.com
Palladium(II) acetateDehydrogenative Coupling (aza-Wacker)N-H heterocycles, AlkenesN-Vinyl heterocyclesForms Markovnikov adducts with styrenes. nih.gov
Ir(III) photocatalyst / Chiral AmineCooperative Photoredox & OrganocatalysisGlycine derivatives, Ketones/Aldehydesα-Amino acid derivativesEnantioselective C-C bond formation via enamine intermediates. rsc.org
Water-soluble Ir(ppy)₃ / MAO-N-9Concurrent Photoredox & Enzymatic CatalysisCyclic IminesEnantioenriched AminesLight-driven deracemization in aqueous solution. nih.govrsc.org

Scalable Synthetic Protocols and Process Chemistry Considerations

The transition from laboratory-scale synthesis to large-scale industrial production of "Azetidine, 1-(1-ethyl-1-propenyl)-" and its analogs necessitates robust and scalable synthetic protocols. Key considerations in process chemistry include reaction efficiency, safety, cost-effectiveness, and the use of technologies like flow chemistry.

While a specific scalable synthesis for "Azetidine, 1-(1-ethyl-1-propenyl)-" is not detailed in the literature, general principles for scaling up azetidine synthesis can be applied. For instance, methods that have been demonstrated on a gram scale or in continuous-flow reactors are promising candidates for industrial application.

A collaborative study between Enamine and Pfizer has detailed the direct photochemical modification of azetidine-2-carboxylic acids, which has been successfully implemented in both batch and flow reactors, enabling production in milligram, gram, and even multigram quantities. This highlights the potential of photochemical methods in scalable synthesis.

Continuous-flow processing offers significant advantages for scalability, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for automation. The synthesis of azetidinium salts, closely related precursors, has been demonstrated in a continuous-flow process, exploring the effects of solvent, temperature, and reaction time to optimize the synthesis. organic-chemistry.org Such flow chemistry setups could be adapted for the synthesis of azetidine enamines, particularly for exothermic condensation reactions or for photochemical processes requiring precise control over light exposure.

When considering scalability, the choice of reagents and catalysts is crucial. A scalable synthesis of enantioenriched C2-substituted azetidines utilized inexpensive and readily available chiral tert-butanesulfinamides, demonstrating a cost-effective approach that is effective on a gram-scale with a single purification step.

The table below outlines key considerations and potential strategies for the scalable synthesis of 1-substituted azetidine enamines.

Consideration Strategy / Technology Advantages for Scalability Relevant Findings
Reaction Platform Continuous-Flow ChemistryEnhanced safety, better process control, easier automation, improved heat/mass transfer.Successful application in the synthesis of azetidinium salts and photochemical modification of azetidines. organic-chemistry.org
Catalyst Choice Earth-abundant metal catalysts, OrganocatalystsReduced cost, lower toxicity, and greater availability compared to precious metals.Iron catalysis has been used for dehydrogenative acylation of enamides. organic-chemistry.org
Starting Materials Commercially available, inexpensive reagentsImproved process economics and supply chain reliability.Use of inexpensive tert-butanesulfinamides for gram-scale chiral azetidine synthesis.
Purification Crystallization, DistillationAvoidance of costly and time-consuming chromatography.A gram-scale azetidine synthesis was achieved with a single purification step.
Process Optimization Design of Experiments (DoE)Systematic optimization of reaction parameters (temperature, concentration, catalyst loading).Optimization of solvent, temperature, and time in flow synthesis of azetidinium salts. organic-chemistry.org

Mechanistic Studies and Chemical Reactivity of Azetidine, 1 1 Ethyl 1 Propenyl

Strain-Release Driven Transformations of the Azetidine (B1206935) Nucleus

The significant ring strain in the azetidine ring is a primary driver of its reactivity, providing a thermodynamic driving force for transformations that lead to less strained five- or six-membered rings, or acyclic products. rsc.orgrsc.orgresearchgate.netnih.gov These reactions, collectively known as strain-release driven transformations, are a cornerstone of azetidine chemistry. The reactivity of the azetidine ring is often enhanced by activation, for instance, by protonation or alkylation of the nitrogen atom to form an azetidinium salt, which possesses a better leaving group.

The azetidine ring can be opened by various nucleophiles. In the case of Azetidine, 1-(1-ethyl-1-propenyl)-, direct nucleophilic attack on the ring carbons is possible, though typically requires activation of the ring. The regioselectivity of the ring-opening is influenced by both electronic and steric factors. The enamine substituent, being an electron-donating group, can influence the electronic properties of the azetidine nitrogen and adjacent carbons.

Upon conversion to the corresponding azetidinium salt, for example by reaction with an alkyl halide, the ring becomes significantly more susceptible to nucleophilic attack. The nucleophile will preferentially attack one of the ring carbons adjacent to the positively charged nitrogen atom, leading to the cleavage of a carbon-nitrogen bond. The presence of the 1-(1-ethyl-1-propenyl) group would be expected to influence the regioselectivity of this ring-opening.

Reaction Type Reactants Conditions Products Key Findings
Nucleophilic Ring OpeningAzetidine, 1-(1-ethyl-1-propenyl)-, Nucleophile (e.g., R-OH, R-SH, R2NH)Acid or Lewis Acid CatalysisRing-opened amino alcohol, amino thiol, or diamine derivativesRing strain release as a driving force.
Azetidinium Ring OpeningAzetidine, 1-(1-ethyl-1-propenyl)-, Alkylating agent (e.g., CH3I), NucleophileTwo-step sequenceRing-opened tertiary amine derivativesEnhanced reactivity of the azetidinium ion.

Azetidines can undergo ring expansion to form larger, more stable heterocyclic systems like pyrrolidines or piperidines. These reactions often proceed through carbocation intermediates, where a 1,2-alkyl shift involving one of the ring carbons leads to the ring-expanded product. chemistrysteps.comyoutube.comleah4sci.commasterorganicchemistry.com For Azetidine, 1-(1-ethyl-1-propenyl)-, such a rearrangement could be initiated by the formation of a carbocation at a position adjacent to the ring.

Heterocycle derivatization involves modifying the core azetidine structure or its substituents to introduce new functional groups or build more complex molecular architectures. nih.govnih.govlibretexts.orgmdpi.com This can include reactions at the azetidine nitrogen, on the ring carbons, or on the 1-(1-ethyl-1-propenyl) substituent.

Reaction Type Reactants Conditions Products Key Findings
Ring ExpansionAzetidine derivative with an adjacent leaving groupSolvolysis or Lewis AcidPyrrolidine (B122466) or Piperidine derivativesRelief of ring strain drives the reaction.
Heterocycle DerivatizationAzetidine, 1-(1-ethyl-1-propenyl)-, Electrophile or NucleophileVariousFunctionalized azetidine derivativesVersatility in synthesizing diverse structures.

Enamine Chemistry of the 1-(1-Ethyl-1-Propenyl) Substituent

The 1-(1-ethyl-1-propenyl) substituent is an enamine, which is characterized by a nucleophilic α-carbon due to the electron-donating nature of the nitrogen atom. masterorganicchemistry.comyoutube.comlibretexts.orgyoutube.com This makes the enamine moiety a versatile functional group for various carbon-carbon bond-forming reactions.

The α-carbon of the enamine is susceptible to attack by a wide range of electrophiles. A common reaction is the alkylation with alkyl halides. masterorganicchemistry.com In the case of Azetidine, 1-(1-ethyl-1-propenyl)-, reaction with an electrophile such as methyl iodide would lead to the formation of a new carbon-carbon bond at the α-position of the original enamine double bond. The resulting iminium ion intermediate would then be hydrolyzed to a ketone.

Reaction Type Reactants Conditions Products Key Findings
α-AlkylationAzetidine, 1-(1-ethyl-1-propenyl)-, Alkyl halide (e.g., CH3I)Aprotic solvent, followed by aqueous workupα-Alkylated ketone and azetidineFormation of a new C-C bond at the α-carbon.
α-AcylationAzetidine, 1-(1-ethyl-1-propenyl)-, Acyl halide (e.g., CH3COCl)Aprotic solvent, followed by aqueous workupβ-Diketone and azetidineSynthesis of 1,3-dicarbonyl compounds.

Enamines can participate in cycloaddition reactions, acting as the electron-rich component. For example, they can react with electron-deficient alkenes in [2+2] or [4+2] cycloadditions, although the latter is more common with dienamines. nih.govclockss.orgresearchgate.netnih.gov The enamine of Azetidine, 1-(1-ethyl-1-propenyl)- could potentially react with various dienophiles or dipolarophiles to form new cyclic structures.

Reaction Type Reactants Conditions Products Key Findings
[2+2] CycloadditionAzetidine, 1-(1-ethyl-1-propenyl)-, Ketene (B1206846) or electron-deficient alkyneAprotic solventCyclobutane or cyclobutene (B1205218) derivativesFormation of four-membered rings.
1,3-Dipolar CycloadditionAzetidine, 1-(1-ethyl-1-propenyl)-, Nitrone or AzideThermal or photochemicalIsoxazolidine or Triazoline derivativesSynthesis of five-membered heterocycles.

Enamines are excellent nucleophiles for conjugate addition (Michael reaction) to α,β-unsaturated carbonyl compounds and other Michael acceptors. youtube.com The reaction of Azetidine, 1-(1-ethyl-1-propenyl)- with a Michael acceptor like methyl vinyl ketone would result in the formation of a new carbon-carbon bond at the β-position of the acceptor. Subsequent hydrolysis of the resulting iminium ion would yield a 1,5-dicarbonyl compound.

Reaction Type Reactants Conditions Products Key Findings
Michael AdditionAzetidine, 1-(1-ethyl-1-propenyl)-, α,β-Unsaturated ketone or esterAprotic solvent, followed by aqueous workup1,5-Dicarbonyl compound and azetidineFormation of a C-C bond at the β-position of the Michael acceptor.

Stereochemical Control and Diastereoselectivity in Azetidine Enamine Reactions

Enamines derived from azetidine, such as Azetidine, 1-(1-ethyl-1-propenyl)-, are valuable intermediates in organic synthesis. Their reactivity is governed by the nucleophilic character of the β-carbon atom of the enamine moiety. The stereochemical outcome of their reactions is a critical aspect, influenced by the structure of the enamine and the reaction conditions.

The Staudinger ketene-imine cycloaddition, a foundational method for synthesizing β-lactams (azetidin-2-ones), highlights the complexities of stereocontrol. The reaction mechanism and the resulting stereoselectivity are intricate, with the final product's stereochemistry being retained during subsequent reductions to yield the corresponding azetidines. mdpi.comacs.org For an enamine like Azetidine, 1-(1-ethyl-1-propenyl)-, its reaction with a ketene would likely proceed through a zwitterionic intermediate, where the stereochemistry is set. The facial selectivity of the enamine's approach to the ketene would be influenced by the steric bulk of the ethyl and propyl groups, as well as the geometry (E/Z) of the enamine double bond.

In cycloaddition reactions, such as the aza Paternò-Büchi reaction, which constructs azetidine rings via a [2+2] photocycloaddition between an imine and an alkene, stereoselectivity is also a key consideration. nih.govacs.orgresearchgate.net While our subject compound is an enamine and not an imine, its potential reactions with electrophilic alkenes would face similar stereochemical challenges. Research on visible-light-mediated aza Paternò-Büchi reactions demonstrates that the process can proceed through a stepwise mechanism involving a 1,4-biradical intermediate. The final stereochemistry of the azetidine ring is determined during the carbon-nitrogen bond formation step. researchgate.net The diastereoselectivity often depends on the relative stability of the possible biradical intermediates and the transition states leading to the cyclized products.

The table below summarizes findings on diastereoselectivity in related azetidine-forming reactions, which can provide a model for the potential reactivity of Azetidine, 1-(1-ethyl-1-propenyl)-.

Reaction TypeReactantsCatalyst/ConditionsDiastereomeric Ratio (d.r.)Reference
Staudinger CycloadditionPhenoxyacetyl chloride, IminesTriethylamineComplete cis-selectivity mdpi.com
Aza Paternò-BüchiOximes, AlkenesIr(III) photocatalyst, visible lightOften mixtures of endo/exo researchgate.net
Pd-catalyzed C(sp³)–H ArylationSubstituted Azetidines, Aryl halidesPd catalystStereospecific, retaining starting material's configuration acs.org
Aldehyde Addition to VinylazetidinonesN-Ts-4-vinylazetidin-2-ones, AldehydesPd(PPh₃)₄ / InIGood to excellent for (3Z)-2,6-anti-enediols nih.gov

Radical Intermediates and Cascade Cyclizations in Azetidine Functionalization

The functionalization of azetidines and their synthesis can be effectively achieved through reactions involving radical intermediates. These high-energy species can participate in cyclization and cascade reactions to build complex molecular architectures that would be challenging to access through conventional ionic pathways.

A key strategy involves the generation of a radical on a side chain attached to the azetidine nitrogen. For a molecule like Azetidine, 1-(1-ethyl-1-propenyl)-, the allylic C-H bonds could potentially be sites for hydrogen atom abstraction (HAT) to form a radical intermediate. More commonly, however, radical precursors are intentionally installed. For instance, modern synthetic methods utilize visible-light photoredox catalysis to generate radicals from precursors like ynamides, which then undergo cyclization. nih.gov A copper-catalyzed photoinduced 4-exo-dig radical cyclization of ynamides has been shown to be a general method for azetidine synthesis, proceeding with high regioselectivity against the typically favored 5-endo-dig pathway. nih.gov

Cascade reactions initiated by radical intermediates offer a powerful tool for rapidly increasing molecular complexity. rsc.org A radical can be generated at one position, which then triggers a sequence of cyclizations and other bond-forming events. For example, a trifluoromethylation/cyclization cascade of N-allyl sulfonylynamides provides access to azetidine-fused tricyclic compounds through a rare 4-exo-dig radical cyclization. rsc.org Similarly, an unprecedented radical 4-exo-dig/7-endo-trig cascade cyclization has been reported for an iodinated enynamide, highlighting the potential for complex constructions. nih.gov

The synthesis of vinyl azetidines from allenamides via a triplet intermediate with vinyl-radical character further illustrates the utility of radical pathways. This process, enabled by energy transfer catalysis, involves a 1,5-hydrogen atom transfer followed by radical recombination to form the azetidine ring. acs.orgacs.org Such a strategy could be conceptually reversed to functionalize an existing vinyl azetidine derivative.

The following table presents examples of azetidine synthesis and functionalization that proceed via radical intermediates and cascade cyclizations.

Reaction DescriptionSubstrate TypeKey StepsProduct TypeReference
Copper-Catalyzed Photoinduced CyclizationYnamidesSET reduction, 4-exo-dig radical cyclizationSubstituted Azetidines nih.gov
Trifluoromethylation/Cyclization CascadeN-allyl sulfonylynamidesCF₃ radical addition, 4-exo-dig cyclizationAzetidine-fused tricyclics rsc.org
Radical Strain-Release PhotocatalysisAzabicyclo[1.1.0]butanes (ABBs)Energy transfer, interception of radical intermediates by ABBDensely Functionalized Azetidines chemrxiv.org
Energy-Transfer Relay SynthesisAllenamidesTriplet energy transfer, 1,5-HAT, radical recombinationVinyl Azetidines and β-Lactams acs.orgacs.org
Cascade Radical CyclizationIodinated Enynamide4-exo-dig/7-endo-trig cascadeBicyclic Azetidine nih.gov

Computational Chemistry and Theoretical Insights into Azetidine, 1 1 Ethyl 1 Propenyl

Quantum Chemical Analysis of Electronic Structure and Stability

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in dissecting the electronic structure and inherent stability of N-alkenyl azetidines. The stability of Azetidine (B1206935), 1-(1-ethyl-1-propenyl)- is a balance between the significant ring strain of the four-membered azetidine core (approximately 25.2 kcal/mol) and the electronic effects of the N-alkenyl substituent. nih.gov

The nitrogen atom's lone pair of electrons can delocalize into the π-system of the 1-ethyl-1-propenyl group, a phenomenon known as n-π conjugation. This interaction flattens the geometry around the nitrogen atom, imparting a degree of sp² character and influencing the ring's puckering. nih.gov The degree of this planarity and the resulting stability are sensitive to the substituents on the double bond. For Azetidine, 1-(1-ethyl-1-propenyl)-, the ethyl and methyl groups on the vinyl moiety will sterically interact with the azetidine ring, influencing the preferred rotational conformation and thus the extent of n-π overlap.

Computational models can calculate key electronic properties that govern stability. researchgate.net These include frontier molecular orbital (HOMO-LUMO) energies, charge distribution, and molecular electrostatic potential (MESP). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability; a larger gap generally implies higher stability. For this molecule, the HOMO is expected to be located primarily on the electron-rich N-alkenyl group, while the LUMO would be distributed across the C=C double bond and the strained C-N bonds of the ring.

Table 1: Predicted Electronic Properties of N-Alkenyl Azetidines This table presents representative data extrapolated from computational studies on analogous N-alkenyl heterocycles to predict the properties of Azetidine, 1-(1-ethyl-1-propenyl)-.

Property Predicted Value/Characteristic for Azetidine, 1-(1-ethyl-1-propenyl)- Significance
Nitrogen Atom Hybridization Partial sp² Indicates n-π conjugation between the nitrogen lone pair and the alkenyl group.
HOMO Energy Relatively High The electron-rich enamine-like system is susceptible to electrophilic attack.
LUMO Energy Moderately Low The π* orbital of the C=C bond is the primary acceptor for nucleophilic attack.
HOMO-LUMO Gap Moderate Suggests moderate kinetic stability and reactivity in cycloaddition reactions.
Azetidine Ring Strain Energy ~25 kcal/mol A dominant factor driving ring-opening and ring-expansion reactions. nih.gov
Nitrogen Inversion Barrier Lower than N-alkyl azetidines Conjugation favors a planar geometry, reducing the barrier for the nitrogen to invert its configuration. cnr.it

Elucidation of Reaction Mechanisms and Transition State Geometries (e.g., DFT studies)

DFT calculations are a cornerstone for elucidating the complex reaction mechanisms available to N-alkenyl azetidines. These compounds can participate in various transformations, including cycloadditions, ring-openings, and rearrangements. Computational studies allow for the mapping of potential energy surfaces, the identification of intermediates, and the characterization of transition state (TS) geometries and their associated activation energies. nih.govresearchgate.net

A primary reaction class for N-alkenyl azetidines is [2+2] cycloaddition, where the enamine-like double bond reacts with a suitable ketene (B1206846) or alkyne. Quantum chemical calculations on the analogous N-alkenyl aziridines reacting with dimethyl acetylene (B1199291) dicarboxylate (DMAD) have shown that such reactions often proceed through a stepwise, zwitterionic mechanism rather than a concerted one. nih.govresearchgate.net This stepwise pathway is critical for determining the stereochemical outcome. For Azetidine, 1-(1-ethyl-1-propenyl)-, a similar stepwise mechanism would be expected, where the activation barrier and stability of the zwitterionic intermediate dictate the reaction's feasibility and product distribution.

DFT modeling is also essential for understanding regioselectivity. For instance, in intramolecular aminolysis reactions to form azetidines, DFT calculations have successfully explained why different isomers (cis vs. trans) lead to different products (azetidine vs. pyrrolidine) by comparing the activation energies of the competing transition states. nih.gov For reactions involving Azetidine, 1-(1-ethyl-1-propenyl)-, such as electrophilic addition to the double bond, DFT can predict whether the attack will occur at the α- or β-carbon by calculating the energies of the corresponding transition states.

Finding the precise geometry of a transition state is a common computational task, often performed using methods like the synchronous transit-guided quasi-Newton (STQN) method (e.g., QST2 or QST3 in Gaussian software) or eigenvector-following algorithms. researchgate.net Once a stationary point is located, frequency calculations are performed to confirm its nature: a minimum has all real frequencies, while a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Table 2: Representative Calculated Activation Barriers for Azetidine Reactions This table provides hypothetical, yet plausible, DFT-calculated activation energies (ΔG‡) for competing reaction pathways involving an N-alkenyl azetidine, illustrating how computational chemistry differentiates between mechanistic possibilities.

Reaction Pathway Reactant Product Predicted ΔG‡ (kcal/mol) Mechanistic Insight
[2+2] Cycloaddition (Concerted) Azetidine + Alkyne Bicyclic Adduct 35.5 High barrier suggests a concerted pathway is unlikely.
[2+2] Cycloaddition (Stepwise, TS1) Azetidine + Alkyne Zwitterionic Intermediate 22.1 A lower barrier indicates a stepwise mechanism is preferred. nih.govresearchgate.net
[2+2] Cycloaddition (Stepwise, TS2) Zwitterionic Intermediate Bicyclic Adduct 5.3 The second step (ring closure) has a very low barrier.
Protonation at Nitrogen Azetidine + H⁺ N-Protonated Azetidinium 8.9 Kinetically accessible, relevant to acid stability studies. nih.gov
Protonation at β-Carbon Azetidine + H⁺ C-Protonated Iminium Ion 12.4 Higher barrier than N-protonation, but a key step in some additions.

Predictive Models for Substrate Reactivity and Product Distribution

A significant advancement in computational chemistry is the development of predictive models that can forecast reaction outcomes, thereby guiding synthetic efforts and minimizing trial-and-error experimentation. thescience.devmit.edu These models are particularly valuable for complex reactions like azetidine synthesis.

Recent work by researchers at MIT and the University of Michigan has demonstrated the power of such models in predicting the success of photocatalyzed reactions to form azetidines from alkenes and oximes. mit.edu By calculating the frontier orbital energies of a library of potential reactants, the model could predict which pairs would react efficiently. thescience.dev The key insight is that reactants with closely matched excited-state energy levels require less energy to reach the transition state, leading to a successful reaction. mit.edu

This approach can be directly applied to predict the reactivity of Azetidine, 1-(1-ethyl-1-propenyl)- in various reactions. For cycloaddition reactions, its calculated HOMO energy can be compared with the LUMO energy of a potential reaction partner (the dienophile or dipolarophile). A smaller HOMO-LUMO gap between the reactants generally correlates with higher reactivity. Conceptual DFT provides reactivity indices, such as electrophilicity and nucleophilicity, which can further refine these predictions and explain regioselectivity. nih.gov

These predictive models can also account for steric factors. For Azetidine, 1-(1-ethyl-1-propenyl)-, the ethyl and methyl groups create a sterically hindered environment. A computational model can quantify this steric hindrance and incorporate it into a predictive algorithm for product distribution. For example, in a reaction leading to a new chiral center, the model could predict the diastereomeric ratio by calculating the relative energies of the different transition states leading to each stereoisomer. Such models have been successfully used to build machine learning algorithms that rapidly predict chemical reactivity for covalent compounds, a task that would otherwise require costly quantum mechanical calculations for each case. nih.gov

Conformational Landscape and Dynamic Behavior of N-Alkenyl Azetidines

The four-membered azetidine ring is not static; it exists in a dynamic equilibrium of conformations. The ring is typically puckered, and it can undergo rapid inversion at the nitrogen atom, similar to a flapping motion. The N-alkenyl substituent on Azetidine, 1-(1-ethyl-1-propenyl)- profoundly influences this dynamic behavior.

Computational studies, particularly DFT, can map the conformational landscape by calculating the relative energies of different puckered and rotational isomers (rotamers). cnr.it For N-alkenyl azetidines, the key dynamic processes are:

Ring Puckering: The azetidine ring interconverts between two equivalent (or non-equivalent, if substituted) puckered forms. The barrier to this process is generally low.

Nitrogen Inversion: The nitrogen atom inverts its pyramidal geometry. In N-alkyl azetidines, this barrier is significant. However, for N-alkenyl systems, the n-π conjugation favors a planar sp² geometry at the nitrogen, which substantially lowers the inversion barrier. cnr.it

Rotation around the C-N Bond: There is a rotational barrier around the single bond connecting the nitrogen to the vinyl carbon. This rotation is coupled to the degree of n-π conjugation, which is maximized in a planar conformation.

DFT calculations on related N-substituted azetidines have shown that these dynamic processes are often coupled. cnr.itmdpi.com For instance, the inversion at a lithiated carbon center adjacent to the ring nitrogen was found to be linked to the nitrogen inversion dynamics. mdpi.com In the case of Azetidine, 1-(1-ethyl-1-propenyl)-, the rotation around the N-C(alkenyl) bond will be sterically influenced by the ethyl and methyl groups. There will be at least two distinct planar conformations (s-cis and s-trans relative to the larger substituent), each with a different energy. Computational modeling can determine the relative energies of these conformers and the transition state barriers separating them, providing a complete picture of the molecule's dynamic behavior in solution.

Advanced Spectroscopic Characterization Techniques for Azetidine, 1 1 Ethyl 1 Propenyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D experiments)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of "Azetidine, 1-(1-ethyl-1-propenyl)-" in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For "Azetidine, 1-(1-ethyl-1-propenyl)-", specific chemical shifts (δ) are predicted based on the functional groups present. The protons on the azetidine (B1206935) ring are expected to appear as multiplets due to spin-spin coupling. The ethyl group will show a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons. The propenyl group protons will have distinct shifts, with the vinylic proton showing a characteristic signal in the alkene region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Each carbon atom in the azetidine ring, the ethyl group, and the propenyl group is expected to produce a distinct signal. The chemical shifts of the carbons are indicative of their hybridization and bonding environment. For instance, the sp² hybridized carbons of the C=C double bond in the propenyl group will resonate at a significantly downfield position compared to the sp³ hybridized carbons of the azetidine ring and the ethyl group. chemicalbook.com

2D NMR Experiments: To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are essential. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu It would confirm the connectivity within the ethyl group (methyl to methylene) and within the azetidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It is used to assign which proton signal corresponds to which carbon signal, for example, linking the methylene protons of the azetidine ring to their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is crucial for establishing the connectivity between the major fragments of the molecule, for instance, confirming the bond between the nitrogen of the azetidine ring and the ethyl-propenyl substituent.

Predicted NMR Data: While specific experimental data for "Azetidine, 1-(1-ethyl-1-propenyl)-" is not widely published, predicted values can be estimated based on known data for azetidine and related substituted alkenes. nih.govchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are estimated values and may differ from experimental results.)

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Azetidine-CH₂ (α to N)~3.6~55
Azetidine-CH₂ (β to N)~2.3~18
Ethyl-CH₂~2.5 (quartet)~45
Ethyl-CH₃~1.1 (triplet)~13
Propenyl-CH=~5.2 (triplet)~120
Propenyl =C--~135
Propenyl-CH₃~1.6 (doublet)~15

High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. nih.govnih.gov For "Azetidine, 1-(1-ethyl-1-propenyl)-" (C₈H₁₅N), the exact mass can be calculated and compared to the experimental value with high precision (typically within 5 ppm), confirming the molecular formula and ruling out other possibilities. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.netphytojournal.com This technique is ideal for analyzing volatile compounds like the target molecule. The sample is first separated from any impurities in the GC column, and the retention time serves as an identifying characteristic. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. phytojournal.comchromatographyonline.com

The fragmentation pattern is a molecular fingerprint. For "Azetidine, 1-(1-ethyl-1-propenyl)-", ionization would likely lead to characteristic fragmentation pathways:

Alpha-cleavage: The bond adjacent to the nitrogen atom is a likely point of cleavage, a common fragmentation pathway for amines. libretexts.org This could result in the loss of an ethyl or propenyl radical.

Loss of substituents: Fragmentation may involve the loss of the entire ethyl-propenyl group.

Ring opening: The azetidine ring itself can undergo cleavage.

Table 2: Predicted Key Mass Spectrometry Fragments (Note: Based on general fragmentation rules for amines and alkenes.)

m/z (mass-to-charge)Predicted Fragment IdentityFragmentation Pathway
125[M]⁺ (Molecular Ion)Intact molecule
96[M - C₂H₅]⁺Loss of ethyl radical
84[M - C₃H₅]⁺Loss of propenyl radical
57[C₃H₇N]⁺Azetidine ring fragment

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are excellent for identifying the functional groups present in a compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations such as stretching and bending of chemical bonds. Key functional groups have characteristic absorption frequencies. For "Azetidine, 1-(1-ethyl-1-propenyl)-", the IR spectrum would be expected to show:

C-H stretching: Absorptions for sp³ C-H bonds (alkane-like) just below 3000 cm⁻¹ and sp² C-H bonds (alkene-like) just above 3000 cm⁻¹. libretexts.org

C=C stretching: A characteristic absorption around 1640-1680 cm⁻¹ for the alkene double bond. libretexts.org

C-N stretching: An absorption in the 1250-1020 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. Therefore, non-polar bonds like the C=C double bond often show a strong Raman signal, which might be weak in the IR spectrum. nih.gov

Table 3: Predicted Vibrational Spectroscopy Frequencies (Note: Based on characteristic frequencies for known functional groups.)

Frequency Range (cm⁻¹)Vibrational ModeTechnique
3100-3020=C-H StretchIR/Raman
2960-2850C-H Stretch (Alkyl)IR/Raman
1680-1640C=C StretchIR/Raman (often strong in Raman)
1460-1430C-H BendIR
1250-1020C-N StretchIR

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique requires the compound to be in a crystalline form. When a beam of X-rays is directed at a single crystal, the electrons of the atoms diffract the X-rays, creating a unique diffraction pattern.

If "Azetidine, 1-(1-ethyl-1-propenyl)-" could be crystallized, X-ray diffraction analysis would provide precise data on:

Bond lengths and angles: The exact distances between atoms and the angles between bonds.

Conformation: The specific spatial arrangement of the atoms, including the puckering of the azetidine ring and the geometry around the double bond.

Intermolecular interactions: How the molecules pack together in the crystal lattice.

Obtaining a suitable crystal of this compound could be challenging, as it is likely a liquid or low-melting solid at room temperature. However, if successful, the resulting crystallographic data would offer an unparalleled level of structural detail.

Q & A

Q. What are the common synthetic routes for preparing 1-substituted azetidine derivatives such as 1-(1-ethyl-1-propenyl)azetidine?

Methodological Answer: 1-Substituted azetidines are typically synthesized via nucleophilic substitution, catalytic ring-opening, or transition-metal-catalyzed cross-coupling. For example:

  • Ag(I)-Catalyzed Ring-Opening : 1-(p-Toluenesulfonyl)azetidine undergoes ring-opening with alcohols, amines, or thiols under Ag(COD)₂PF₆ catalysis, producing substituted derivatives .
  • Ni-Catalyzed Coupling : Optimized conditions for 1-(2-vinylphenyl)azetidine derivatives involve NiBr₂, L2 ligand, NEt₃, and Zn in toluene, yielding products at 63% efficiency .
  • Reductive Amination : 3-Hydroxyazetidine derivatives can be functionalized via methanesulfonylation, substitution, and reduction to generate 3-aminoazetidines .

Q. Key Reaction Optimization Parameters

Catalyst/LigandSolventTemperatureYieldReference
Ag(COD)₂PF₆DCMRT60–75%
NiBr₂/L2Toluene80°C63%

Q. What characterization techniques are essential for confirming azetidine derivative structures?

Methodological Answer: Critical techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry (e.g., δ 5.96 ppm for β-lactam protons in spiro-azetidines) .
  • IR Spectroscopy : Carbonyl stretches (1,743–1,759 cm1^{-1}) verify β-lactam formation .
  • Mass Spectrometry : GC-MS with molecular ion peaks (e.g., m/z 495 [M+^+]) validates molecular weights .
  • Elemental Analysis : Matches calculated vs. observed C/H/N percentages (e.g., C: 84.82% vs. 84.81%) .

Advanced Research Questions

Q. How can contradictory results in azetidine ring-opening reactivity under different catalytic conditions be resolved?

Methodological Answer: Contradictions arise from competing mechanisms:

  • Ag(I) Catalysis : Favors SN2-type ring-opening with alcohols/amines due to soft Lewis acid activation of the tosyl group, supported by kinetic studies .
  • Chiral Phosphoric Acid (CPA) Catalysis : Enantioselective desymmetrization occurs via dual activation (azetidine N and thione tautomer), as shown by DFT calculations with ΔG^‡ differences of ~2 kcal/mol between activation modes .
    Resolution Strategy :
  • Compare activation energies using DFT for competing pathways.
  • Conduct kinetic isotope effects (KIE) to distinguish concerted vs. stepwise mechanisms.

Q. What computational methods elucidate enantioselectivity in azetidine desymmetrization?

Methodological Answer:

  • Density Functional Theory (DFT) : Models transition states (TS) to identify steric/electronic factors. For example, TS stabilization via hydrogen bonding between CPA and azetidine thione tautomer explains enantiomeric excess (ee) .
  • NCI (Non-Covalent Interaction) Analysis : Visualizes weak interactions (e.g., CH-π) in TS geometries .
  • MD Simulations : Assess solvent effects on TS populations.

Q. Computational Findings

SystemActivation ModeΔG^‡ (kcal/mol)Selectivity Factor (Krel)
AThione tautomer15.21:0.1
BCarbonyl17.41:0.03

Q. How do structural modifications of the azetidine ring influence reactivity in catalysis?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Tosyl groups enhance ring-opening reactivity by polarizing the C-N bond (e.g., Ag-catalyzed reactions) .
  • Bulkier Substituents : 1-(1-Naphthyl)azetidine derivatives show reduced reactivity in spiro-β-lactam synthesis due to steric hindrance (yield drops from 69% to 50%) .
  • Heteroatom Incorporation : 3-Aminoazetidines exhibit improved nucleophilicity for further functionalization (e.g., acylation) .

Q. What strategies address anomalies in azetidine derivative yields during scale-up?

Methodological Answer:

  • Purification : Recrystallization from EtOAc/hexane improves purity (e.g., 92% yield for bis-spiro-β-lactams) .
  • Catalyst Recycling : NiBr₂ retains activity for 3 cycles with <5% yield drop in optimized systems .
  • Additive Screening : Zn powder reduces side reactions by scavenging halides in Ni-catalyzed couplings .

Data Contradiction Analysis Example
Issue : Lower yields in 1-(naphthalen-1-yl)azetidine vs. phenyl derivatives.
Hypothesis : Steric hindrance slows TS formation.
Validation :

  • X-ray Crystallography : Confirms distorted azetidine ring geometry in naphthyl derivatives .
  • Kinetic Profiling : Rate constants (k) for naphthyl systems are 50% lower than phenyl analogs .

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